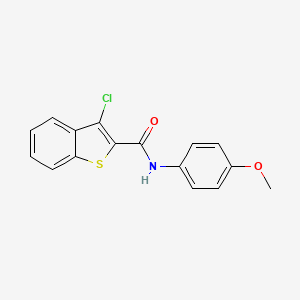

3-Chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a chlorine substituent at the 3-position of the benzothiophene core and a 4-methoxyphenyl group attached via an amide bond. The methoxy group on the phenyl ring likely enhances polarity and hydrogen-bonding capacity compared to alkyl or halogen substituents, influencing solubility and target interactions.

Properties

Molecular Formula |

C16H12ClNO2S |

|---|---|

Molecular Weight |

317.8 g/mol |

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C16H12ClNO2S/c1-20-11-8-6-10(7-9-11)18-16(19)15-14(17)12-4-2-3-5-13(12)21-15/h2-9H,1H3,(H,18,19) |

InChI Key |

MTPWIKWFQJNZPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation: The benzothiophene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Nitration: The acylated product undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid.

Reduction: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.

Amidation: The amine is then reacted with 4-methoxybenzoyl chloride to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Chemical Research Applications

The compound serves as a significant building block for synthesizing more complex molecules. Its unique benzothiophene core allows researchers to explore new chemical reactions and develop novel materials. The compound's structure facilitates the study of various chemical properties and reactions, making it a valuable tool in synthetic organic chemistry.

In biological studies, 3-chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is utilized as a probe to investigate biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases.

Case Study: MAO Inhibition

A study assessed the inhibitory activity of similar compounds against MAO isoforms using fluorometric methods. The results indicated that some compounds demonstrated IC50 values lower than established inhibitors like moclobemide, suggesting significant potential for therapeutic applications.

Table 2: IC50 Values of Compounds

| Compound | IC50 (μM) |

|---|---|

| Compound 6b | 0.060 ± 0.002 |

| Moclobemide | 4.664 ± 0.235 |

| Clorgyline | 0.048 ± 0.002 |

Medicinal Chemistry Applications

The compound is of interest in medicinal chemistry due to its potential therapeutic properties. It can serve as a lead compound for developing new drugs targeting specific diseases, particularly in oncology and neurology.

Anticancer Activity

In vitro studies demonstrate that related compounds significantly reduce the viability of cancer cell lines, indicating potential applications in cancer therapy.

Case Study: Anticancer Activity

Research on benzothiophene derivatives showed promising results against estrogen-positive breast cancer cell lines (MCF-7). The synthesized compounds exhibited significant cytotoxicity, highlighting their potential as anticancer agents.

Industrial Applications

In industry, the compound can be utilized in developing new materials with unique properties, suitable for applications in electronics, coatings, and advanced materials. Its structural features make it an attractive candidate for producing innovative materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key structural variations and properties of selected analogs:

Key Observations:

- Methoxy vs.

- SAG Derivatives (): SAG’s bulky substituents (e.g., trans-4-(methylamino)cyclohexyl) enhance binding to Smoothened receptors, highlighting the role of steric effects in agonist activity .

Smoothened (Smo) Receptor Modulation

- SAG Analogs (): SAG derivatives act as Smo agonists by translocating cilia and activating GLI transcription factors. The target compound’s methoxy group may mimic the electron-donating effects of SAG’s pyridinylbenzyl group, though its simpler structure may limit potency .

- Structural Requirements: Bulky substituents (e.g., cyclohexyl groups) in SAG derivatives are critical for Smo binding. The target compound’s smaller methoxyphenyl group may necessitate optimization for similar efficacy.

Antiviral Activity

- TPB (): The nonnucleoside compound TPB inhibits Zika virus (ZIKV) by binding to RdRp residues. However, the methoxyphenyl group may alter binding kinetics compared to TPB’s aminocarbonothioyl moiety .

Crystallographic and Hydrogen-Bonding Analysis

- Amide Resonance (): In related amides, the C=O bond length (~1.23 Å) and C(=O)–N bond length (~1.34 Å) indicate strong resonance, stabilizing the planar amide conformation. This feature is critical for interactions with biological targets .

Biological Activity

3-Chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a chlorine atom and a methoxyphenyl substituent, which contributes to its unique reactivity and biological properties. The molecular formula is CHClNOS, with a molecular weight of approximately 313.17 g/mol. The presence of both chlorine and methoxy groups suggests diverse reactivity, making it an interesting subject for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiophene Core : Cyclization reactions using precursors such as 2-bromo-1-(4-methoxyphenyl)ethanone.

- Chlorination : Introduction of the chloro substituent via chlorination reactions using thionyl chloride or phosphorus pentachloride.

- Nucleophilic Substitution : Attaching the methoxyphenyl group through nucleophilic substitution techniques .

Antimicrobial Properties

Research indicates that benzothiophene derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Candida albicans and Candida parapsilosis, showing promising results comparable to established antifungal agents like ketoconazole .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiophene derivatives. For example, compounds structurally related to this compound have exhibited cytotoxic effects against human tumor cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The substitution pattern on the benzothiophene core affects its interaction with biological targets:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains one chlorine atom | Potentially less reactive than dichlorinated counterparts |

| 3,6-Dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide | Two chlorine atoms | Enhanced reactivity and bioactivity |

| N-(4-Methoxyphenyl)-1-benzothiophene-2-carboxamide | No halogen substituents | Baseline for evaluating halogen effects on activity |

The presence of halogen substituents is crucial for enhancing the compound's interaction with biological systems, potentially increasing its efficacy as a therapeutic agent.

Study on Trypanosoma brucei

A notable study investigated the bioactivity of thiazolyl–benzothiophenamides against Trypanosoma brucei, the causative agent of sleeping sickness. While not directly related to this compound, it provides insights into how structural modifications can affect selectivity and potency against similar pathogens. The study found that certain derivatives exhibited IC values in the low micromolar range, indicating significant potential for further development .

Antifungal Activity Evaluation

In another investigation focused on antifungal activity, several synthesized derivatives were tested against Candida species. Compounds demonstrated varying degrees of activity, with some exhibiting MIC values comparable to established treatments, underscoring the potential therapeutic applications of benzothiophene derivatives like this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide and its analogs?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

Benzothiophene core formation : Cyclization of substituted thiophenol derivatives using catalysts like polyphosphoric acid.

Chlorination : Introduction of chlorine at the 3-position via electrophilic substitution using reagents like Cl₂/FeCl₃ .

Carboxamide coupling : Reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methoxyaniline in anhydrous DMF, using a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

- Optimization : Yield improvements (up to 88%) are achieved by controlling reaction time (reflux for 15–20 hours) and solvent polarity (DMF or 1,4-dioxane) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR spectroscopy : Confirm the presence of carboxamide (C=O stretch at ~1655 cm⁻¹) and N-H bonds (~3223 cm⁻¹) .

- NMR : ¹H-NMR peaks at δ 9.14 ppm (s, CONH) and aromatic protons between δ 7.26–8.13 ppm; ¹³C-NMR signals for carbonyl carbons at ~161–189 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 417.90 [M⁺]) and isotopic patterns consistent with chlorine .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Standard protocols include:

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antitubercular screening : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv, with activity thresholds at ≤6.25 µg/mL .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding interactions with targets (e.g., bacterial enzymes or viral polymerases). For analogs, hydrogen bonding with aspartic acid residues in viral RdRp (binding energy ≤-8.5 kcal/mol) correlates with >99% inhibition .

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level; compare theoretical UV-Vis λmax with experimental data (error margin ±5 nm) .

Q. What strategies resolve contradictions in crystallographic data for benzothiophene derivatives?

- Methodological Answer :

- XRD refinement : Employ SHELX programs for high-resolution data. For example, SHELXL refines anisotropic displacement parameters and resolves twinning in monoclinic systems (space group P2₁/c) .

- Hydrogen bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to identify stabilizing interactions and validate crystal packing .

Q. How can researchers address variability in biological assay results across studies?

- Methodological Answer :

- Dose-response standardization : Use fixed concentrations (e.g., 10–100 µM) and include positive controls (e.g., ciprofloxacin for antibacterial assays) .

- Statistical validation : Apply ANOVA to compare replicates (p ≤0.05) and account for solvent effects (e.g., DMSO ≤1% v/v).

Q. What synthetic modifications enhance metabolic stability or bioavailability?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiophene 5-position to reduce CYP450-mediated oxidation.

- Prodrug design : Synthesize ester prodrugs (e.g., tert-butyl carbamate derivatives) for improved membrane permeability, with hydrolysis rates monitored via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.